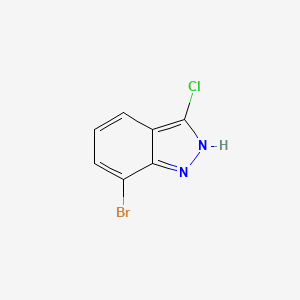

7-Bromo-3-chloro-1H-indazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKLXYCYCXCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672122 | |

| Record name | 7-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-75-0 | |

| Record name | 7-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Novel Therapeutic Targets:while Indazole Derivatives Have Been Extensively Studied As Kinase Inhibitors, Their Biological Activity is Not Limited to This Target Class.nih.govnih.govfuture Research Will Continue to Explore New Therapeutic Applications. Areas of High Potential Include:

Neurodegenerative Diseases: Modulators of targets involved in diseases like Alzheimer's and Parkinson's represent a significant opportunity. taylorandfrancis.com

Infectious Diseases: The development of novel antibacterial, antifungal, and antiprotozoal agents is a critical global health need. Indazole derivatives have already shown promise against pathogens like Leishmania. taylorandfrancis.com

Metabolic Disorders: Targeting enzymes and receptors involved in diabetes and obesity is another promising avenue.

Enhanced Drug Delivery Systems:overcoming Poor Solubility and Unfavorable Pharmacokinetic Profiles Remains a Challenge for Many Heterocyclic Drug Candidates. Future Work May Involve the Development of Novel Drug Delivery Systems, Such As Nanoparticle Formulations or Prodrug Strategies, to Improve the Bioavailability and Therapeutic Index of Potent Halogenated Indazole Derivatives. This Approach Ensures That the Active Compound Reaches Its Target in the Body at a Sufficient Concentration and for an Adequate Duration to Exert Its Therapeutic Effect.

The continued exploration of these research avenues will ensure that halogenated indazoles, built from foundational molecules like 7-Bromo-3-chloro-1H-indazole, will remain a cornerstone of innovation in the search for new medicines and advanced materials.

Advanced Research Techniques and Future Perspectives

Advanced Analytical Techniques for Characterization and Quantification

Unambiguous identification and structural confirmation of 7-Bromo-3-chloro-1H-indazole rely on a combination of powerful spectroscopic and crystallographic methods. These techniques provide detailed information on the compound's atomic connectivity, molecular structure, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. While specific spectral data for this compound is not widely published, its structure allows for the prediction of characteristic NMR signals.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The three aromatic protons on the benzene (B151609) ring portion (at positions C4, C5, and C6) would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be determined by their position relative to the bromine and the fused pyrazole (B372694) ring. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing seven distinct signals for the seven carbon atoms in the indazole core. The chemical shifts would differentiate the carbon atoms based on their electronic environment. For instance, the carbon atom C3 bonded to chlorine and C7 bonded to bromine would be significantly influenced by the electronegativity of these halogens. Analysis of similar structures, such as 7-bromo-4-chloro-1H-indazol-3-amine, shows distinct aromatic carbon signals between approximately 101 and 149 ppm. semanticscholar.org

Predicted NMR Data for this compound

| Spectrum Type | Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|---|

| ¹H NMR | >10.0 | N-H | Broad singlet, exchangeable with D₂O |

| ¹H NMR | 7.0 - 8.0 | Ar-H (3 protons) | Complex splitting (doublets/triplets) expected |

| ¹³C NMR | ~100 - 150 | Ar-C (7 carbons) | Specific shifts influenced by Br and Cl substituents |

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₄BrClN₂ and a calculated molecular weight of approximately 231.48 g/mol . chemimpex.comnih.gov

A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern. This arises from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺, with major signals at m/z values corresponding to the different isotopic combinations. The most intense peaks would be for [C₇H₄⁷⁹Br³⁵ClN₂]⁺ and [C₇H₄⁸¹Br³⁵ClN₂]⁺, accompanied by smaller peaks for the ³⁷Cl isotopes. This unique pattern serves as a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.

Expected Isotopic Distribution for the Molecular Ion of this compound

| Isotopic Combination | m/z (approx.) | Relative Intensity (approx.) |

|---|---|---|

| [M]⁺ (⁷⁹Br, ³⁵Cl) | 230 | ~77% |

| [M+2]⁺ (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 232 | 100% (Base Peak) |

| [M+4]⁺ (⁸¹Br, ³⁷Cl) | 234 | ~32% |

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Should a suitable single crystal of this compound be obtained, this technique could provide unequivocal proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and the planarity of the fused ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding involving the indazole N-H group or halogen bonding. This information is invaluable for understanding the compound's physical properties and for computational modeling studies. To date, a public crystal structure for this specific compound has not been reported.

Green Chemistry Approaches in Indazole Synthesis

The synthesis of indazole derivatives is progressively moving towards more sustainable and environmentally friendly methods. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize less hazardous materials.

A major focus of green synthesis is the replacement of conventional volatile organic compounds (VOCs) with safer, more sustainable alternatives. For indazole synthesis, researchers have explored several green solvents:

Water: As the ultimate green solvent, water has been used in the regioselective halogenation of some 2H-indazoles and in microwave-assisted synthesis, offering benefits of safety, low cost, and minimal environmental impact. researchgate.netnih.govsemanticscholar.org

Ethanol: This bio-based solvent is another excellent green alternative that has been successfully employed in the synthesis of halogenated indazoles and in ammonium (B1175870) chloride-catalyzed reactions. semanticscholar.orgsamipubco.com

Ionic Liquids: These salts, which are liquid at low temperatures, have been investigated as solvents and co-solvents in indazole synthesis due to their negligible vapor pressure and high thermal stability. jocpr.com

In addition to solvents, the choice of reagents is critical. Green approaches favor the use of less hazardous reactants. For instance, metal-free halogenation reactions often utilize N-halosuccinimides (such as NBS for bromination) as a safer and easier-to-handle halogen source compared to highly toxic and corrosive elemental halogens like Br₂. semanticscholar.orgresearchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption and waste.

Transition-Metal Catalysis: Copper and palladium catalysts are widely used in C-N and N-N bond-forming reactions to construct the indazole ring. beilstein-journals.org These catalysts often allow reactions to proceed with high yields and regioselectivity, which might otherwise require harsh conditions or complex synthetic routes.

Metal-Free Catalysis: To avoid the cost and potential toxicity of heavy metals, metal-free synthetic routes have been developed. An example is the direct, regioselective halogenation of indazoles without a metal catalyst, which simplifies purification and reduces environmental burden. nih.govsemanticscholar.org

Novel and Natural Catalysts: Research into even more sustainable options includes the use of simple, inexpensive catalysts like ammonium chloride. samipubco.com In some cases, natural and biodegradable catalysts, such as lemon peel powder, have been shown to be effective in promoting indazole synthesis under ultrasonic irradiation, representing an innovative and eco-friendly approach. researchgate.net The application of these catalytic strategies to the synthesis of this compound could lead to more efficient and sustainable production methods.

Novel Applications and Therapeutic Directions

The unique structural framework of this compound, characterized by its halogenated bicyclic system, provides a versatile scaffold for the exploration of novel applications beyond its role as a synthetic intermediate. Its reactivity and substitution pattern open avenues in biochemical research, multi-target drug design, and material science.

Development as Biochemical Probes

The indazole core is a valuable pharmacophore in medicinal chemistry. Specifically, this compound serves as a foundational structure for the development of biochemical probes. These specialized molecules are designed to interact with specific biological targets, such as enzymes and proteins, to elucidate their mechanisms of action and understand cellular processes. chemimpex.com The bromine and chlorine atoms on the indazole ring offer sites for further chemical modification, allowing for the attachment of reporter groups like fluorophores or biotin (B1667282) tags. This functionalization enables researchers to track the molecule's interaction with its target, providing insights into binding kinetics, localization within cells, and the functional consequences of target engagement.

Integration into Multi-Target Directed Ligands

Chronic and complex diseases, such as neurodegenerative disorders, often involve multiple pathological pathways. The development of multi-target-directed ligands (MTDLs)—single compounds designed to interact with several biological targets simultaneously—is a promising therapeutic strategy. nih.gov The this compound scaffold is a candidate for integration into MTDLs. Its structure can be elaborated with different pharmacophoric elements to confer affinity for multiple targets. For instance, a fragment responsible for kinase inhibition could be combined with another that modulates a different enzyme class, all linked to the central indazole core. This approach aims to achieve a synergistic therapeutic effect, potentially leading to improved efficacy and a reduced likelihood of drug resistance compared to single-target agents.

Potential in Material Science and Organic Semiconductors

Beyond its biomedical applications, this compound is a crucial building block in material science. chemimpex.com The presence of reactive halogen atoms facilitates its use in polymerization and cross-coupling reactions, enabling the synthesis of functionalized polymers and other advanced materials. chemimpex.com The ability to undergo further functionalization allows for the precise tuning of the material's electronic and physical properties. chemimpex.com The planar, aromatic structure of the indazole ring is characteristic of organic semiconductor materials. By incorporating this scaffold into larger conjugated systems, it is possible to develop novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine and chlorine substituents can influence molecular packing and electronic energy levels, which are critical parameters for device performance.

Challenges and Opportunities in Indazole-Based Drug Development

While the indazole scaffold is of great interest in drug discovery, its translation into clinical candidates is met with several challenges, primarily related to its chemical synthesis. Overcoming these hurdles presents significant opportunities for innovation in medicinal and process chemistry.

Overcoming Synthetic Limitations and Improving Yields

A primary challenge in the development of indazole-based drugs is the often low-yielding and costly nature of their synthesis. For instance, a traditional synthesis of 7-bromo-1H-indazole from 7-aminoindazole using a Sandmeyer-type reaction results in a modest yield of only 37%. chemicalbook.com Such low efficiency is a significant barrier to large-scale production and economic viability.

| Target Compound | Synthetic Method | Reported Yield | Key Advantages |

|---|---|---|---|

| 7-Bromo-1H-indazole | From 7-aminoindazole via diazotization | 37% | Traditional method |

| 7-Bromo-1H-indazole | From (2-bromo-6-methylphenylazo)-t-butylsulfide | 96% | High yield |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Two-step from 2,6-dichlorobenzonitrile | 38-45% | Scalable, chromatography-free |

| C-3 Arylated 1H-Indazoles | Pd(II)/Phen catalyzed C-H activation | High | Direct functionalization of C-3 |

Addressing Regioselectivity Issues in Functionalization

The regiochemical outcome is highly dependent on both steric and electronic factors of the indazole ring substituents, as well as the reaction conditions. d-nb.infonih.gov For example, studies on the N-alkylation of various substituted indazoles have shown that:

Steric Hindrance: Large substituents at the C-7 position can direct alkylation towards the N-1 position. Conversely, substituents at the C-3 position can favor N-1 selectivity. d-nb.info

Electronic Effects: Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me) groups at the C-7 position, have been shown to confer excellent N-2 regioselectivity (≥96%). d-nb.info

Reaction Conditions: The choice of base and solvent plays a critical role. Strongly basic conditions can lead to poor selectivity, while mildly acidic or thermodynamic conditions can favor the formation of the N-1 or N-2 isomer, respectively. d-nb.infoacs.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving N-1 selective alkylation for many C-3 substituted indazoles. d-nb.info

Controlling this regioselectivity is a key opportunity for improving the efficiency of indazole drug synthesis. Developing robust, predictable methods for selective functionalization will be crucial for the streamlined production of single-isomer indazole derivatives. nih.govresearchgate.net

| Substituent Position/Type | Reaction Condition | Favored Isomer | Controlling Factor |

|---|---|---|---|

| C-7 (Electron-withdrawing, e.g., NO₂) | NaH in THF | N-2 | Electronic |

| C-3 (e.g., COMe, tert-butyl) | NaH in THF | N-1 (>99%) | Steric/Electronic |

| Unsubstituted | Strongly basic | Mixture of N-1/N-2 | Condition-dependent |

| Unsubstituted | Mildly acidic | N-2 | Thermodynamic control |

Translation of In Vitro Findings to In Vivo Efficacy

The successful translation of promising in vitro data into tangible in vivo efficacy is a critical and often challenging phase in the development of therapeutic agents derived from scaffolds like this compound. While a compound may exhibit high potency against a specific molecular target in an isolated cellular or enzymatic assay, its performance in a complex living organism is contingent upon a host of pharmacokinetic and pharmacodynamic factors. For halogenated indazoles, this transition requires a deep understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.

A significant hurdle in this translation is predicting the metabolic fate of halogenated indazoles. The nature and position of halogen atoms on the indazole ring can dramatically influence metabolic stability. For instance, replacing metabolically vulnerable groups with an indazole core has been shown to improve pharmacokinetic profiles by reducing susceptibility to phase I and II metabolism. pharmablock.com In vitro studies using human liver microsomes are instrumental in identifying potential metabolic pathways, such as hydroxylation, hydrolysis, and glucuronidation, which are common biotransformations for indazole-containing compounds. nih.govresearchgate.net These preclinical assessments are vital for predicting a compound's half-life and potential for generating active or inactive metabolites in vivo.

The table below summarizes key parameters considered when evaluating the potential translation of in vitro findings for indazole derivatives.

| Parameter | In Vitro Assessment | In Vivo Implication | Relevance to Halogenated Indazoles |

| Potency | IC50 / EC50 values in enzymatic or cell-based assays | Determines the potential for therapeutic effect at achievable concentrations | Halogenation can modulate binding affinity and potency. |

| Metabolic Stability | Incubation with liver microsomes or hepatocytes | Influences drug clearance, half-life, and oral bioavailability | The position of bromo- and chloro-substituents affects susceptibility to metabolic enzymes. pharmablock.comnih.gov |

| Permeability | Caco-2 or PAMPA assays | Predicts absorption across the gut wall | Overall lipophilicity, influenced by halogens, impacts permeability. |

| Protein Binding | Equilibrium dialysis with plasma proteins | Affects the free drug concentration available to interact with the target | High plasma protein binding can limit efficacy. |

| Solubility | Thermodynamic or kinetic solubility assays | Impacts dissolution and subsequent absorption | A key challenge for many heterocyclic compounds. |

Ultimately, the predictive power of in vitro models is crucial. Discrepancies between in vitro potency and in vivo efficacy often arise from unforeseen pharmacokinetic challenges or off-target toxicities. Therefore, an integrated approach that combines early ADME screening with well-designed animal models is essential to successfully translate the therapeutic potential of this compound derivatives from the laboratory bench to clinical application.

Future Research Directions in the Field of Halogenated Indazoles

The halogenated indazole scaffold, including versatile building blocks like this compound, remains a highly productive area for research in medicinal chemistry and materials science. Future investigations are poised to expand upon the existing foundation, leveraging new technologies and a deeper understanding of biology to unlock the full potential of these compounds.

常见问题

Q. What are the standard synthetic routes for 7-Bromo-3-chloro-1H-indazole, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation of the indazole core. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C). Subsequent chlorination at the 3-position may employ phosphorus oxychloride (POCl₃) as a chlorinating agent, requiring anhydrous conditions and reflux (110–120°C) for 6–12 hours. Key parameters include:

- Reagent stoichiometry : Excess halogenating agents improve yields but may lead to over-halogenation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Temperature control : Lower temperatures minimize side reactions during bromination .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry by analyzing coupling patterns (e.g., indazole H-1 and H-2 protons appear as singlets due to restricted rotation). Chlorine and bromine substituents induce distinct deshielding effects on adjacent carbons.

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns (characteristic doublet for bromine).

- FT-IR : Identify N–H stretches (3100–3300 cm⁻¹) and C–Br/C–Cl vibrations (550–650 cm⁻¹). Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting crystallographic data between X-ray diffraction and NMR spectroscopy be resolved for halogenated indazoles?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:

- Multi-temperature crystallography : Collect data at 100 K and room temperature to assess thermal motion and tautomeric equilibria.

- SHELX refinement : Use constraints (e.g., DFIX for bond lengths) to model disorder caused by halogens. Compare R-factors across refinement models .

- Solid-state NMR : Probe local electronic environments to complement X-ray data .

Q. What strategies optimize regioselectivity in the halogenation of indazole derivatives like this compound?

Methodological Answer: Regioselectivity is influenced by directing groups and steric effects. For example:

- Electron-withdrawing groups (EWGs) : Direct halogens to meta positions. Pre-functionalize the indazole with a nitro group to guide bromination, then reduce to NH₂ post-halogenation.

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during sequential halogenation.

- Microwave-assisted synthesis : Enhances kinetic control, reducing undesired byproducts .

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bulky bromine and chlorine substituents impact Suzuki-Miyaura couplings:

- Electronic effects : Chlorine’s inductive effect deactivates the indazole ring, slowing oxidative addition. Use PdCl₂(dppf) with electron-rich ligands to accelerate catalysis.

- Steric hindrance : Ortho-substituents reduce coupling efficiency. Optimize base (e.g., Cs₂CO₃ vs. K₃PO₄) and solvent (toluene/water mixtures) to improve accessibility .

Q. What computational methods predict the tautomeric stability of this compound in different solvents?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomers (1H vs. 2H). Key steps:

Q. How to address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer: Variability often stems from assay conditions or impurities. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。